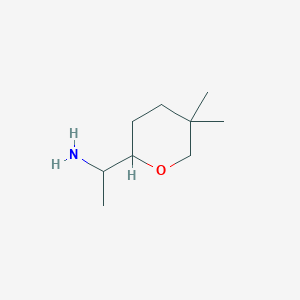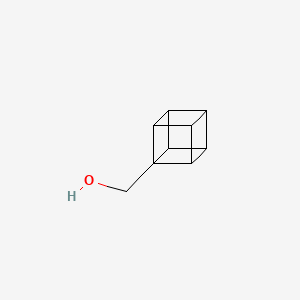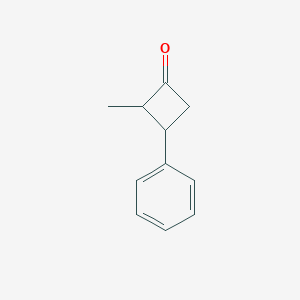
2-Methyl-3-phenylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-phenylcyclobutan-1-one” is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-phenylcyclobutan-1-one” is 1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Methyl-3-phenylcyclobutan-1-one” is a liquid at room temperature .
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Yilmaz and Cukurovalı (2003) on Schiff base ligands derived from thiazoles and cyclobutane rings, including compounds related to 2-Methyl-3-phenylcyclobutan-1-one, demonstrated antimicrobial activity against various microorganisms. This research highlights the potential of cyclobutane derivatives in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Coordination Polymers and Luminescence Sensing
Hu et al. (2015) explored the use of cyclobutane derivatives in creating coordination polymers with unique properties, such as selective luminescence sensing of iron(III) ions. This study suggests the applicability of these compounds in developing advanced materials for sensing and filtration applications (Hu, Shi, Chen, & Lang, 2015).
Nuclear Magnetic Resonance (NMR) Studies
Takahashi's research in 1962 on the nuclear magnetic resonance of cyclobutane derivatives, including 1,1-difluoro-3-phenylcyclobutane, provided insights into the structural and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Takahashi, 1962).
Crystal Structure Analysis
Sarı et al. (2002) reported the crystal structure of a compound similar to 2-Methyl-3-phenylcyclobutan-1-one, offering valuable information for the design of new molecules with desired properties in pharmaceutical and material sciences (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Polymerization Studies
Matsumoto, Shinohata, and Yamaoka (2000) investigated the anionic ring-opening polymerization of phenyl-substituted silacyclobutanes, shedding light on the potential of cyclobutane derivatives in polymer science. Their findings contribute to the development of new polymeric materials with specific properties (Matsumoto, Shinohata, & Yamaoka, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-phenylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMSGSDWZDPOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylcyclobutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
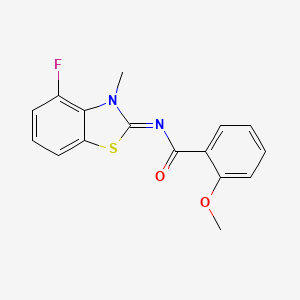
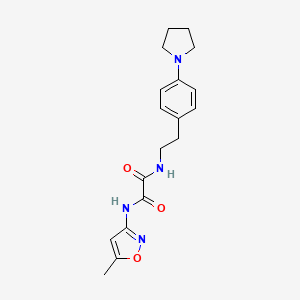
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
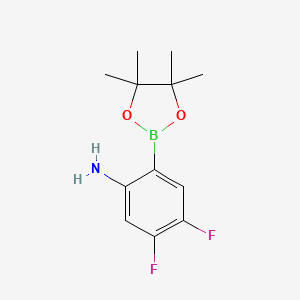

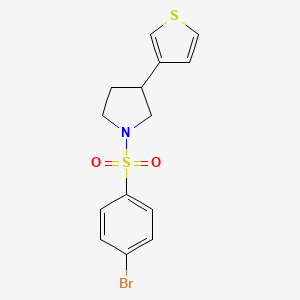
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

